An In-depth Technical Guide to cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride: A Constrained Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride: A Constrained Building Block for Advanced Chemical Synthesis
Introduction: The Significance of Conformational Constraint
In the landscape of modern drug discovery and materials science, the principle of conformational constraint has emerged as a powerful tool for imparting desirable properties to molecular entities. By restricting the rotational freedom of a molecule, researchers can enhance binding affinity to biological targets, improve metabolic stability, and pre-organize molecular scaffolds into predictable secondary structures. cis-2-Aminocyclobutanecarboxylic acid, a non-proteinogenic cyclic β-amino acid, embodies this principle. Its rigid, four-membered ring system locks the relative orientation of the amino and carboxylic acid functional groups into a specific cis configuration, making its hydrochloride salt a valuable and versatile building block for sophisticated chemical design.
This technical guide provides a comprehensive overview of cis-2-Aminocyclobutanecarboxylic acid hydrochloride for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on the scientific rationale behind its use in peptidomimetics and as a component for targeted protein degraders.
Physicochemical and Structural Properties
The hydrochloride salt of cis-2-Aminocyclobutanecarboxylic acid is typically a stable, solid compound, amenable to standard laboratory handling and storage conditions. Its core value lies in the predictable geometry of the cyclobutane ring.
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 551936-38-0 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| Canonical SMILES | C1CN.Cl | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room Temperature | [1] |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic analysis is critical for confirming the identity and purity of cis-2-Aminocyclobutanecarboxylic acid hydrochloride. While a dedicated public database spectrum for this specific salt is elusive, data from its derivatives and related structures provide a strong basis for expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid ring structure and the diastereotopic nature of the methylene protons.
Expected Chemical Shifts (in D₂O):
-
C1-H and C2-H: These methine protons, attached to the carbons bearing the carboxylic acid and amino groups, would likely appear as complex multiplets in the range of 3.5 - 4.2 ppm . The specific shifts and coupling constants are highly sensitive to the puckering of the cyclobutane ring.
-
Cyclobutane Ring CH₂ Protons: The four methylene protons on C3 and C4 will appear as distinct, coupled multiplets, typically in the upfield region of 1.8 - 2.8 ppm .[5] Due to the cis relationship and ring strain, significant geminal and vicinal coupling would be observed.
¹³C NMR Spectroscopy
Expected Chemical Shifts (in D₂O):
-
Carbonyl Carbon (C=O): ~175 - 180 ppm
-
C1 and C2 (CH-COOH and CH-NH₃⁺): ~50 - 60 ppm
-
C3 and C4 (Ring CH₂): ~20 - 35 ppm
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .
-
N-H Stretch (Ammonium Salt): A broad band, often with fine structure, centered around 3000-3200 cm⁻¹ , overlapping with the O-H and C-H stretches.
-
C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ .[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹ .
-
N-H Bend (Amine Salt): A medium to strong band around 1500-1600 cm⁻¹ .[6]
Synthesis and Manufacturing
The synthesis of enantiomerically pure cis-2-aminocyclobutane-1-carboxylic acid is a non-trivial process that requires stereocontrolled methodologies. A key strategy involves the elaboration of a suitable cyclobutane precursor, followed by standard functional group manipulations.
Protocol: Stereoselective Synthesis of the Parent Amino Acid
The following protocol is adapted from a published stereoselective synthesis of the parent amino acid, which can then be converted to the hydrochloride salt.[7] This multi-step sequence demonstrates a robust pathway to access this valuable building block.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Steps (Conceptual):
-
Cyclobutane Ring Formation: A common starting point involves a [2+2] cycloaddition to form a suitably substituted cyclobutane or cyclobutene ring.
-
Functionalization: The ring is then functionalized to introduce precursors for the amino and carboxylic acid groups with the desired cis stereochemistry. This can involve steps like epoxidation, ring-opening, and oxidation/reduction sequences.
-
Resolution: If a racemic synthesis is performed, the enantiomers are resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
-
Deprotection and Salt Formation: All protecting groups are removed, typically under acidic conditions. The final free amino acid is then dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl) to precipitate the desired hydrochloride salt. The product is then isolated by filtration and dried.
Core Applications in Research and Development
The unique conformational rigidity of cis-2-Aminocyclobutanecarboxylic acid makes it a powerful building block in two key areas of advanced chemical biology and drug discovery.
Peptidomimetics and Foldamers: Engineering Molecular Shape
Peptides are notoriously flexible and susceptible to enzymatic degradation, limiting their therapeutic potential. Incorporating rigid, non-natural amino acids like the cis-2-aminocyclobutane core is a proven strategy to overcome these limitations.
Causality of Experimental Choice: The cis configuration forces the peptide backbone into a specific, predictable geometry. High-resolution NMR studies have revealed that oligomers containing the (1S,2S)-2-aminocyclobutane-1-carboxylic acid residue adopt a well-defined, extended strand-like structure .[8] This is a direct consequence of the fixed spatial relationship between the points of chain entry and exit on the cyclobutane ring. This contrasts with other cyclic amino acids that might induce helical or turn motifs.[9][10]
This pre-organization allows researchers to:
-
Design Novel Secondary Structures: Create synthetic oligomers (foldamers) with predictable shapes that can mimic the surfaces of proteins.
-
Enhance Proteolytic Stability: The unnatural backbone is resistant to cleavage by proteases.
-
Improve Cell Penetration: The defined conformation and charge presentation can be optimized to create cell-penetrating peptides (CPPs) for intracellular drug delivery.[11]
Caption: The incorporation of cis-ACBC induces an ordered structure.
Targeted Protein Degradation: A Building Block for PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC consists of three parts:
-
A "warhead" ligand that binds the target protein.
-
An E3 ligase-recruiting ligand.
-
A chemical linker that connects the two.
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13]
Rationale for Use: cis-2-Aminocyclobutanecarboxylic acid hydrochloride is commercially supplied as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTAC linkers.[1] The rationale is compelling:
-
Structural Rigidity: The cyclobutane ring provides a rigid, sp³-rich scaffold, which can help to optimize the spatial orientation of the two ends of the PROTAC molecule. This reduces the entropic penalty of binding and can lead to more potent and selective degraders.
-
Vectorial Control: The defined cis stereochemistry provides precise control over the exit vectors from the linker core, allowing for systematic exploration of the geometric requirements for ternary complex formation.
-
Synthetic Versatility: The amino and carboxylic acid groups serve as versatile handles for chemical ligation, allowing it to be readily incorporated into longer linker chains using standard peptide coupling chemistry.
Caption: Role of a rigid linker containing cis-ACBC in a PROTAC.
Safety and Handling
As with all laboratory chemicals, cis-2-Aminocyclobutanecarboxylic acid hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
cis-2-Aminocyclobutanecarboxylic acid hydrochloride is more than a simple amino acid; it is a sophisticated design element for the modern chemist. Its inherent conformational rigidity provides a powerful means to control molecular architecture, leading to the development of highly structured peptidomimetics and offering a promising scaffold for the next generation of targeted protein degraders. As researchers continue to push the boundaries of molecular design, the strategic application of such constrained building blocks will undoubtedly play a pivotal role in the creation of novel therapeutics and advanced materials.
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